molecular formula C15H22BNO3 B12074501 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one

1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one

Cat. No.: B12074501
M. Wt: 275.15 g/mol
InChI Key: AJKDYKYOSWINLQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropylmethyl group, a dioxaborolane moiety, and a dihydropyridinone core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one typically involves multiple steps:

    Formation of the Dihydropyridinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.

    Introduction of the Cyclopropylmethyl Group: This can be achieved through alkylation reactions, where a cyclopropylmethyl halide reacts with the dihydropyridinone intermediate in the presence of a base.

    Attachment of the Dioxaborolane Moiety: This step usually involves a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used to introduce the dioxaborolane group under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could play a role in facilitating these interactions by forming reversible covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the cyclopropylmethyl and dioxaborolane groups but has a pyrazole core instead of a dihydropyridinone.

    1-(Cyclopropylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar in structure but with an indole core.

Uniqueness

1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is unique due to its combination of a dihydropyridinone core with a dioxaborolane moiety. This structural arrangement can impart distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds might not be suitable for.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

AJKDYKYOSWINLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3

Origin of Product

United States

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